N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1H-indole-2-carboxamide
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Description
The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide, a methoxyethyl group, and a 5-chlorothiophen-2-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, Schiff bases, which are similar in structure, are typically synthesized from the condensation of primary amines and active carbonyl groups .Molecular Structure Analysis
The molecular structure of this compound likely includes a five-membered thiophene ring with a chlorine substituent, an indole ring, and a carboxamide group .Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor x . These proteins play crucial roles in the coagulation cascade, a process that helps the body form clots to prevent excessive bleeding.
Mode of Action
The exact mode of action of this compound is currently unknown. This could result in changes to blood clotting processes .
Biochemical Pathways
Given the potential targets, it is plausible that the compound could influence the coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot .
Result of Action
If the compound does indeed influence the coagulation cascade, it could potentially alter the formation of blood clots .
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-13(14-6-7-15(17)22-14)9-18-16(20)12-8-10-4-2-3-5-11(10)19-12/h2-8,13,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLOLYJTXSZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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